molecular formula C21H29N5O2 B5524733 (1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide

(1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide

Cat. No.: B5524733
M. Wt: 383.5 g/mol
InChI Key: JZNVJANFAKMWCU-SJLPKXTDSA-N
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Description

The compound (1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique bicyclic structure with a pyrazole ring and a methoxyphenyl group, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the methoxyphenyl group, and the construction of the diazabicyclo[3.2.2]nonane core. Key reagents and conditions used in these steps include:

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the methoxy group is introduced via methylation of a phenol precursor.

    Construction of the Diazabicyclo[3.2.2]nonane Core: This step may involve cyclization reactions using diamines and carbonyl compounds under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Hydroxyl or carbonyl derivatives

    Reduction: Dihydropyrazole derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

The compound (1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Biology: It may be used as a tool compound to investigate biological pathways and mechanisms.

    Industry: It can be utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5R)-6-[[1-(2-hydroxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
  • (1R,5R)-6-[[1-(2-chlorophenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
  • (1R,5R)-6-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide

Uniqueness

The compound (1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for scientific research and drug development.

Properties

IUPAC Name

(1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-23(2)21(27)25-12-16-8-9-18(15-25)24(11-16)13-17-10-22-26(14-17)19-6-4-5-7-20(19)28-3/h4-7,10,14,16,18H,8-9,11-13,15H2,1-3H3/t16-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNVJANFAKMWCU-SJLPKXTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CC2CCC(C1)N(C2)CC3=CN(N=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1C[C@@H]2CC[C@H](C1)N(C2)CC3=CN(N=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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